molecular formula C22H27D5O5 B1158630 Resolvin D1-d5

Resolvin D1-d5

カタログ番号 B1158630
分子量: 381.5
InChIキー: OIWTWACQMDFHJG-CLQVKFETSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Resolvin D1-d5 (RvD1-d5) contains five deuterium atoms at the 21, 21/', 22, 22, and 22 positions. It is intended for use as an internal standard for the quantification of RvD1 by GC- or LC-mass spectrometry. Resolvins are a family of potent lipid mediators derived from both eicosapentaenoic acid (EPA;  Item No. 90110) and docosahexaenoic acid (DHA;  Item No. 90310). In addition to being anti-inflammatory, resolvins promote the resolution of the inflammatory response back to a non-inflamed state. RvD1 is produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase. A 17(R)-epimer of RvD1 can also be generated in aspirin-treated samples. Both RvD1 and its 17(R) configuration reduce human polymorphonuclear leukocyte (PMNL) transendothelial migration, the earliest event in acute inflammation, with EC50 values of ~30 nM. RvD1 and its aspirin-triggered form also exhibit a dose-dependent reduction in leukocyte infiltration in a mouse model of peritonitis with a maximal inhibition of ~35% at a 10-100 ng dose.

科学的研究の応用

Role in Stroke Prevention and Treatment

Resolvin D1-d5, derivatives of EPA and DHA, play a crucial role in the prevention and treatment of ischemic stroke, primarily driven by their strong anti-inflammatory properties. These compounds inhibit the production of proinflammatory cytokines, restrict neutrophil migration, and enhance phagocytosis, thereby improving prognosis related to atherosclerosis and reducing stroke risk. In animal models, resolvin D2 supplementation notably decreased brain damage caused by myocardial infarction and reversed neurological dysfunction. It also led to a reduction in proinflammatory cytokines like TNF-α, Il-6, and Il-1β, along with a decrease in the extent of brain damage (Tułowiecka et al., 2020).

Treatment Modality in Periodontitis

Resolvins have shown promising preclinical data as a treatment modality in experimental periodontitis. Studies involving animal models demonstrated that resolvins inhibit the destructive inflammatory process and prevent alveolar bone loss under controlled experimental conditions. These findings highlight the potential of resolvins, specifically RvE1 and RvD2, in managing periodontal inflammation and improving dental health (Alshibani, 2022).

Therapeutic Potential in Psychiatric and Neurodegenerative Disorders

Resolvins D (RvD) and E (RvE) series, derived from omega-3 polyunsaturated fatty acids, have been identified as potent anti-inflammatory agents, offering therapeutic potential in psychiatric, neurodegenerative, and neurological disorders. Pre-clinical studies suggest that RvD and RvE treatment improved depressive-like behaviors and exerted a neuroprotective effect by increasing serotonin levels, decreasing gliosis, and down-regulating pro-inflammatory cytokines. These findings present a promising approach for tailored therapy in treating these conditions (Giacobbe et al., 2020).

Treatment of Periodontal Diseases

Specialized pro-resolving lipid mediators (SPMs), including resolvins, have been identified as potential therapeutic agents in treating periodontitis in pre-clinical models. These compounds can significantly prevent and regenerate alveolar bone loss, suggesting their effectiveness in managing periodontal diseases. The studies further revealed a positive shift in microbial composition and inflammatory status, regulated by SPMs, paving the way for future clinical studies to optimize their application in human periodontal therapy (Parra et al., 2018).

特性

製品名

Resolvin D1-d5

分子式

C22H27D5O5

分子量

381.5

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2

InChIキー

OIWTWACQMDFHJG-CLQVKFETSA-N

SMILES

O[C@@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])/C=C/C=CC=CC=C[C@@H](O)[C@@H](O)C/C=CCCC(O)=O

同義語

17(S)-Resolvin D1-d5; RvD1-d5

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin D1-d5
Reactant of Route 2
Resolvin D1-d5
Reactant of Route 3
Resolvin D1-d5
Reactant of Route 4
Resolvin D1-d5
Reactant of Route 5
Resolvin D1-d5
Reactant of Route 6
Resolvin D1-d5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。